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Compound of Interest

2-(3-Methylthiophen-2-
Compound Name:
yl)morpholine

Cat. No.: B13601984

Get Quote

Executive Summary & Structural Challenge

The target molecule, 2-(3-Methylthiophen-2-yl)morpholine (C

H

NOS), consists of a morpholine ring attached at its C2 position to the C2 position of a 3-
methylthiophene moiety.

Primary Analytical Challenges:

+ Regioisomerism: Differentiating the target from its isomers, specifically 2-(4-methylthiophen-
2-yl)ymorpholine and 2-(5-methylthiophen-2-yl)morpholine. The position of the methyl group
on the thiophene ring significantly alters pharmacological potency but shows subtle
differences in low-resolution MS.

e Ring Connectivity: Confirming the morpholine is attached via its carbon framework (C-C
bond) rather than a nitrogen linkage (N-C bond), which is a common byproduct in reductive
amination syntheses.
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Analytical Workflow

The following decision tree illustrates the logical flow for unambiguous assignment.

Unknown Sample

(C9H13NOS)

1. HRMS (ESI+)
Confirm Formula & Unsaturation

l

2. 1H NMR (1D)
Identify Spin Systems

Is J-coupling Vicinal (~5Hz)
or Meta (~1.5Hz)?

3. 2D NMR (HSQC/HMBC)
Connect Rings & Verify Me-Position

l

4. Chiral HPLC/GC
Enantiomeric Purity (C2%)

Structure Confirmed:

2-(3-Methylthiophen-2-yl)morpholine

Click to download full resolution via product page
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Caption: Step-by-step logic flow for structural validation, prioritizing J-coupling analysis for
regio-chemistry.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is the first line of defense to establish elemental
composition and fragmentation behavior.

Experimental Protocol (LC-MS/MS)

« lonization: Electrospray lonization (ESI) in Positive Mode.[1]
o Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

o Collision Energy: Stepped 15-35 eV.

Data Interpretation

The molecular ion

IS expected at m/z 184.0791 (Calculated for C
H

NOS

).

Key Fragmentation Pathways: Unlike simple amines, the morpholine ring cleavage is
diagnostic.
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m/z (approx) Fragment Assignment Mechanistic Insight

184.08 Parent lon.

Diagnostic: 3-Methylthiophene
cation (with CH

111.02 handle). Formed by cleavage

of the C2(morph)-C2(thio)
bond with H-transfer.

Loss of methyl group from the
97.01 thiophene fragment

(secondary fragmentation).

Morpholine ring fragment

86.06
(Standard iminium ion).

Self-Validating Check: If the morpholine were attached via Nitrogen (N-linked), the
fragmentation would favor the formation of a tropylium-like thiophene cation at m/z 97 directly,
without the CH

contribution seen in C-linked isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for regioisomer assignment. The coupling constants of the
thiophene protons are the “fingerprint” of the substitution pattern.

1H NMR Analysis (Proton Assignment)

Solvent: CDCI

(7.26 ppm ref) or DMSO-d
(2.50 ppm ref).

Thiophene Region (The Critical Differentiator): For 2-(3-Methylthiophen-2-yl)morpholine, the
thiophene ring has protons at positions 4 and 5.

e H4: Doublet,
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ppm.

e H5: Doublet,

ppm (alpha to Sulfur, more deshielded).

e Coupling Constant (
):5.0 - 5.2 Hz.

Comparison with Isomers:

e Target (2,3-subst):
Hz (H4-H5).

e Isomer (2,4-subst):
Hz (H3-H5).

e Isomer (2,5-subst):
Hz (H3-H4).

Aliphatic Region:

e Methyl (Ar-CH
): Singlet at

ppm.

e Morpholine H2: The chiral center proton. Appears as a Doublet of Doublets (dd) or Multiplet
at

ppm. This downfield shift (compared to typical ethers) confirms attachment to the aromatic
ring.

13C NMR Data Summary
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Chemical Shift (

Carbon Position Type Assignment Logic
» PpmM)
Attached to
C2 (Thio) 138 - 142 c Morpholine
(deshielded).
C3 (Thio) 133-136 c Attached to Methyl.
C5 (Thio) 128 - 130 CH Alpha to Sulfur.
C4 (Thio) 123 -125 CH Beta to Sulfur.
Chiral center (Benzylic
C2 (Morph) 72-76 CH
ether).
C6 (Morph) 66 - 68 CH Ether carbon.
C3, C5 (Morph) 45 - 52 CH Amine carbons.
Me (Thio) 13-15 CH Methyl group.

2D NMR Connectivity (HMBC)

To rigorously prove the 3-methyl position (vs. the morpholine at position 2), Heteronuclear
Multiple Bond Correlation (HMBC) is required.

The "Smoking Gun" Correlations

We must observe specific long-range couplings (

) that link the methyl group to the quaternary carbon bearing the morpholine ring.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13601984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Thiophene C4
(CH)

Methyl H Thiophene C3
(2.25 pp) (Quaternary)

Thiophene C2 Morpholine H2
(Linker) (4.7 ppm)

Click to download full resolution via product page

Caption: HMBC Correlation Map. The convergence of Methyl protons and Morpholine H2 on
Thiophene C2/C3 proves the 2,3-substitution pattern.

Interpretation:
» Methyl Protons show a correlation to C3 (

) and, crucially, to C2 (
).

» Morpholine H2 shows a correlation to C2 (
) and C3 (

).
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Conclusion: Since both the Methyl group and the Morpholine ring correlate to the same pair
of quaternary carbons, they must be on adjacent carbons (positions 2 and 3).

Stereochemical Considerations

The C2 position of the morpholine ring is a chiral center. Synthetic routes from non-chiral

precursors (e.g., reaction of 2-bromo-1-(3-methylthiophen-2-yl)ethanone with 2-aminoethanol)

will yield a racemic mixture.

Enantiomeric Separation Protocol:

Column: Chiralpak IG or AD-H (Amylose-based).

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

Detection: UV at 235 nm (Thiophene absorption max).

Expected Result: Two peaks with 1:1 area ratio for the racemate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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